Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJITBZVBYLUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One documented method involves the reductive amination of 4-amino-1-Boc-piperidine with aldehydes followed by carbamoylation:
- Starting materials: 4-Amino-1-Boc-piperidine and 4-nitrobenzaldehyde.
- Solvent: Dry ethanol.
- Reagents: Sodium borohydride (NaBH4) for reduction.
- Conditions: Reaction under inert atmosphere, room temperature.
- Yield: Approximately 86% yield of tert-butyl 4-({[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate.
- Characterization: LC-MS (m/z 294 [M – t-butyl + H]+), 1H NMR signals consistent with the expected structure.
This intermediate can be further reacted with ethyl isocyanatoacetate to introduce carbamoyl groups, yielding tert-butyl 4-({[(2-ethoxy-2-oxoethyl)carbamoyl][(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate with high yield (96%).
Carbamoylation Using Isocyanates
- Reaction of tert-butyl 4-({[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate with ethyl isocyanatoacetate in dichloromethane (DCM) at room temperature.
- This introduces the carbamoylamino substituent via nucleophilic attack on the isocyanate.
- The product is obtained as a yellow oil with yields up to 96%.
- Characterization includes LC-MS and 1H/13C NMR confirming carbamoyl incorporation.
One-Pot Click Chemistry Alternative
A modern alternative synthetic route involves one-pot click chemistry to generate substituted piperidine carboxylates:
- Starting material: tert-butyl 4-propioloylpiperidine-1-carboxylate.
- Reagents: Aryl or alkyl azides, copper iodide (CuI) catalyst, and DIPEA base.
- Solvent: DMF.
- Conditions: Low temperature (0 °C), short reaction time (~5 min).
- Outcome: Formation of tert-butyl 4-substituted 1H-1,2,3-triazolo piperidine carboxylates with high purity (>95%) and yields (90–97%).
- This method offers a rapid, efficient route to functionalized piperidine derivatives, potentially adaptable for carbamoylamino substitution.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Reagents/Conditions | Product Yield | Key Characterization Data | Notes |
|---|---|---|---|---|---|
| Reductive Amination + Carbamoylation | 4-Amino-1-Boc-piperidine, 4-nitrobenzaldehyde, ethyl isocyanatoacetate | NaBH4 in EtOH; DCM for carbamoylation | 86% (intermediate), 96% (final) | LC-MS m/z 294, 487; 1H & 13C NMR spectra | Multi-step, high yield, well-characterized |
| One-pot Click Chemistry | tert-butyl 4-propioloylpiperidine-1-carboxylate, aryl/alkyl azides | CuI, DIPEA, DMF, 0 °C, 5 min | 90–97% | High purity by LC-MS, NMR | Rapid, efficient, adaptable method |
Research Findings and Notes
- The reductive amination followed by carbamoylation is a classical and reliable approach offering high yields and well-defined products with detailed NMR and mass spectrometry characterization.
- The one-pot click chemistry method provides a versatile platform to access various substituted piperidine carboxylates, including carbamoylamino derivatives, with excellent purity and yield in a short time frame.
- Both methods maintain the Boc protecting group intact, essential for further synthetic manipulations.
- Characterization data such as LC-MS retention times, proton and carbon NMR chemical shifts, and coupling constants are consistent with the proposed structures, confirming the successful synthesis of the target compound and analogs.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Role in Drug Development
Targeted Protein Degradation (TPD)
One of the primary applications of tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating specific proteins involved in pathological processes. The incorporation of this compound into PROTACs helps optimize the three-dimensional orientation of the degrader, enhancing the formation of ternary complexes necessary for effective protein degradation .
Pharmacological Screening
In recent studies, derivatives of this compound have been synthesized and screened for their ability to inhibit NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. For instance, compounds derived from this compound were evaluated for their effects on pyroptosis and IL-1β release in THP-1 cells. These studies demonstrated that certain derivatives could significantly reduce NLRP3 activity, suggesting potential therapeutic applications in treating inflammatory conditions .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to its structure can enhance its biological activity. By systematically altering various functional groups and evaluating their impacts on pharmacokinetic properties and efficacy, researchers have identified optimal configurations that yield compounds with improved potency against specific targets .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of benzo[d]imidazole derivatives that exhibit promising inhibitory activity against the NLRP3 inflammasome. The synthetic routes often involve coupling reactions and subsequent modifications that leverage the unique reactivity of the piperidine ring .
Case Studies and Research Findings
Case Study: Inhibition of NLRP3 Inflammasome
A notable study explored the synthesis of several derivatives based on this compound and their effects on NLRP3 inflammasome activation. The results indicated that certain compounds could effectively inhibit pyroptosis in differentiated THP-1 cells, with detailed pharmacological profiles established through assays measuring lactate dehydrogenase release and IL-1β levels .
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| Compound 12 | 75% | 80% |
| Compound 13 | 70% | 78% |
| Compound 18 | 65% | 75% |
Case Study: PROTAC Development
In another research initiative, this compound was incorporated into PROTACs targeting specific oncogenic proteins. The study demonstrated enhanced degradation rates compared to traditional small molecule inhibitors, highlighting the efficacy of using this compound as a linker in TPD strategies .
Mechanism of Action
The mechanism by which tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The carbamoylamino group distinguishes the target compound from analogs with alternative substituents. Below is a comparative analysis of key derivatives:
Key Observations :
- Electronic Effects: The carbamoylamino group (-NH-C(O)-NH2) offers hydrogen-bond donor/acceptor sites, enhancing binding to biological targets like kinases . In contrast, the guanidino group () introduces stronger basicity, favoring interactions with acidic residues in enzymes.
- Lipophilicity : Derivatives like the methoxy-methyl carbamoyl analog () exhibit increased lipophilicity (oil form), improving membrane permeability.
- Polarity : The 4-hydroxybenzoyl derivative () has elevated polarity due to the hydroxyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration.
Biological Activity
Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, a tert-butyl group, and a carbamoylamino functional group. This unique combination of structural elements contributes to its biological activity.
The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the carbamoylamino group allows for hydrogen bonding and other non-covalent interactions with active sites on proteins, potentially leading to modulation or inhibition of enzymatic activity. This compound has been shown to influence processes such as inflammation and cell death pathways.
In Vitro Studies
Recent studies have demonstrated the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. For instance, in experiments using differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP, this compound exhibited significant inhibition of IL-1β release and pyroptotic cell death. The results indicated a concentration-dependent effect, underscoring its potential as an anti-inflammatory agent .
Table 1: Biological Activity Data
| Concentration (µM) | % Inhibition of IL-1β Release | % Inhibition of Pyroptosis |
|---|---|---|
| 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| 50 | Increased to 35% | Increased to 29.1 ± 4.8 |
Case Studies
- NLRP3 Inflammasome Inhibition : A study focused on the synthesis and evaluation of various derivatives related to this compound found that certain modifications enhanced its inhibitory effects on NLRP3 activity. The most promising derivatives showed improved binding affinity, which correlated with increased biological activity .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using an MTT assay on THP-1 cells. Results indicated that at higher concentrations (100 µM), the compound exhibited cytotoxic effects; however, at lower concentrations (0.1–10 µM), it demonstrated selective inhibition of inflammatory pathways without substantial cytotoxicity .
Applications in Research
This compound serves as a valuable tool in biochemical research for studying inflammation-related pathways and the development of novel anti-inflammatory drugs. Its ability to modulate key signaling pathways makes it a candidate for further exploration in therapeutic applications.
Q & A
Q. What are the optimized synthetic protocols for Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate to ensure high purity and yield?
The synthesis involves multi-step reactions, typically starting with piperidine derivatives and tert-butyl chloroformate. Key steps include:
- Coupling reactions : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at room temperature .
- Controlled conditions : Maintain temperatures between 0–25°C to minimize side reactions. Solvents like THF or DMF are preferred for solubility .
- Purification : Employ column chromatography or recrystallization, followed by HPLC (≥98% purity) and NMR (¹H/¹³C) for structural validation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (δ 1.4 ppm for tert-butyl, 3.2–4.0 ppm for piperidine protons) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass analysis : High-resolution mass spectrometry (HRMS) with <2 ppm error to confirm molecular weight (e.g., C₁₁H₂₁N₃O₃: calculated 243.1583, observed 243.1585) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency measures : Immediate eye irrigation and skin decontamination with water if exposed .
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity be resolved?
Discrepancies often arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature) in enzyme inhibition studies. For example, IC₅₀ values may differ due to buffer composition .
- Structural analogs : Compare activity with derivatives like tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate, which shares a piperidine backbone but differs in substituent effects .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity .
Q. What experimental strategies elucidate the compound’s interaction with biological targets?
- Radiolabeled assays : Incorporate ³H or ¹⁴C isotopes to study binding kinetics in receptor-ligand systems .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., kinases or GPCRs) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values) .
Q. How does the tert-butyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : In vitro liver microsome assays show tert-butyl groups resist oxidative metabolism, prolonging half-life (t₁/₂ > 2 hrs in human hepatocytes) .
- Steric effects : Bulky tert-butyl substituents may restrict binding to shallow enzyme pockets, as seen in SAR studies of piperidine-based inhibitors .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Side reactions : Optimize stoichiometry (e.g., 1.2 eq. of tert-butyl chloroformate) and use slow addition techniques to control exothermic reactions .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for >100g batches .
- Yield variability : Monitor reaction progress via TLC or in-line FTIR to terminate reactions at >90% conversion .
Q. How can researchers validate the compound’s stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13). Monitor degradation via HPLC-MS to identify labile sites (e.g., amide hydrolysis) .
- Long-term storage : Store at –20°C under nitrogen to prevent oxidation. Conduct monthly purity checks for ≥12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
